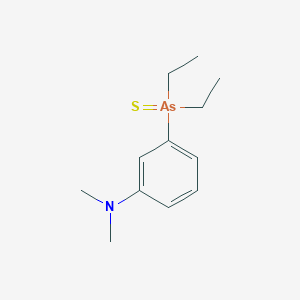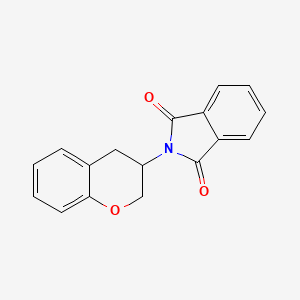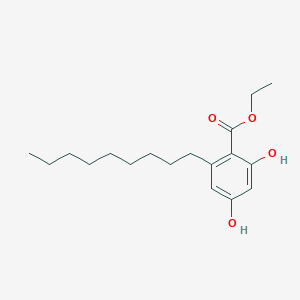
Octyl 4-(dimethylamino)benzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 4-(dimethylamino)benzene-1-sulfonate is an organic compound characterized by the presence of an octyl group attached to a benzene ring, which is further substituted with a dimethylamino group and a sulfonate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-(dimethylamino)benzene-1-sulfonate typically involves the sulfonation of 4-(dimethylamino)benzene with octyl sulfonate. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the sulfonation process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Octyl 4-(dimethylamino)benzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfonic acids and reduced derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Octyl 4-(dimethylamino)benzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a labeling agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Octyl 4-(dimethylamino)benzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can participate in ionic interactions, while the dimethylamino group can engage in hydrogen bonding and other non-covalent interactions. These interactions facilitate the compound’s effects on various biological and chemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl orange: A similar compound with a dimethylamino group and a sulfonate group, used as a pH indicator.
Sodium 4-(dimethylamino)benzenesulfonate: Another related compound with similar functional groups.
Uniqueness
Octyl 4-(dimethylamino)benzene-1-sulfonate is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its solubility and reactivity compared to other similar compounds.
Properties
CAS No. |
61165-56-8 |
|---|---|
Molecular Formula |
C16H27NO3S |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
octyl 4-(dimethylamino)benzenesulfonate |
InChI |
InChI=1S/C16H27NO3S/c1-4-5-6-7-8-9-14-20-21(18,19)16-12-10-15(11-13-16)17(2)3/h10-13H,4-9,14H2,1-3H3 |
InChI Key |
ITXHHCJEJSBIBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoxazol-3-ium iodide](/img/structure/B14578747.png)








![N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14578782.png)


![2-Bromo-N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide](/img/structure/B14578822.png)
![4-[(1,3-Dioxaspiro[5.5]undecan-4-yl)methyl]morpholine](/img/structure/B14578823.png)
